6-Oxa-9-azaspiro[3.6]decan-2-ol
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-oxa-9-azaspiro[3.6]decan-2-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-3-8(4-7)5-9-1-2-11-6-8/h7,9-10H,1-6H2 |
InChI Key |
LPEXAHZRLQCVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(CC(C2)O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-9-azaspiro[3.6]decan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-9-azaspiro[3.6]decan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Oxa-9-azaspiro[3.6]decan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- This compound: Limited data on melting/boiling points, but storage recommendations suggest stability at standard laboratory conditions.
- 6-Oxa-9-azaspiro[4.5]decane hydrochloride : Exists as a hydrochloride salt, enhancing solubility in polar solvents.
- 9-Boc-5-oxa-2,9-diazaspiro[3.6]decane : The Boc group improves stability during synthetic processes, making it a preferred intermediate.
- Hexan-6-olide : A lactone with a melting point of ~25–28°C, commonly used in polymer chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Oxa-9-azaspiro[3.6]decan-2-ol, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl derivatives. Reaction validation includes monitoring intermediates via thin-layer chromatography (TLC) and confirming structural integrity through melting point analysis and elemental composition (C, H, N). Post-synthesis purification employs recrystallization or column chromatography. Key steps are documented in analogous spiro compound syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amine), while UV-Vis spectroscopy monitors conjugation effects. Mass spectrometry (MS) validates molecular weight. Cross-referencing these data ensures structural accuracy .
Q. How can researchers assess the reactivity of this compound in common organic reactions?
- Methodological Answer : Reactivity is tested under controlled conditions (e.g., nucleophilic substitution, oxidation) using catalysts like pyrrolidine. Reaction progress is tracked via TLC, and products are isolated via solvent extraction. Comparative analysis with structurally similar spiro compounds (e.g., 7-Oxa-9-aza-spiro[4.5]decane derivatives) provides mechanistic insights .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Employ factorial design experiments to test variables such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hours). Response surface methodology (RSM) helps identify optimal parameters. Real-time monitoring with HPLC ensures reproducibility .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Use density functional theory (DFT) calculations to simulate NMR spectra and compare with experimental data. If discrepancies persist, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., ring puckering). Cross-validation with X-ray crystallography may resolve ambiguities .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking studies against target enzymes (e.g., kinases, proteases) using software like AutoDock or Schrödinger Suite. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Molecular dynamics simulations assess binding stability under physiological conditions .
Q. What experimental designs are suitable for studying enzyme inhibition mechanisms involving this compound?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity. Isotopic labeling (e.g., ¹⁵N) tracks conformational changes in the enzyme active site .
Q. How can structure-activity relationships (SAR) be systematically explored for spirocyclic analogs?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., electron-withdrawing/donating groups on the benzothiazol moiety). Test biological activity in parallel assays (e.g., cytotoxicity, receptor binding). Principal component analysis (PCA) correlates structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
